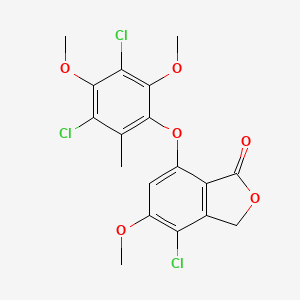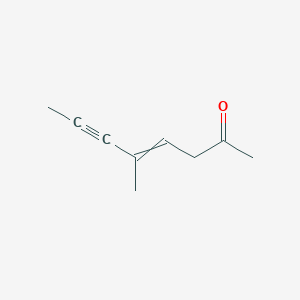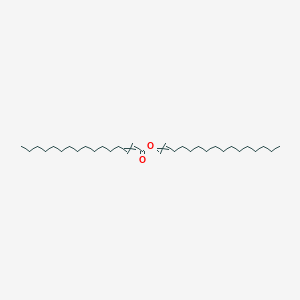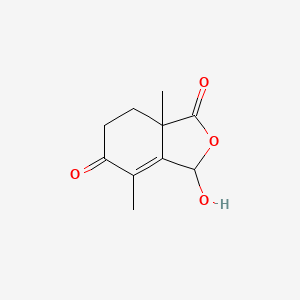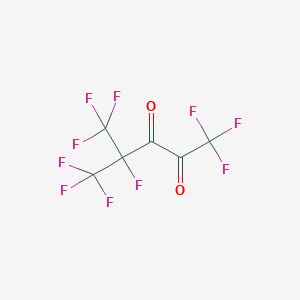
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Preparation Methods
The synthesis of 1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione involves several steps. One common method includes the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another approach involves the fluorination of 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane using a suitable catalyst . These methods ensure the efficient production of the compound with high purity.
Chemical Reactions Analysis
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and stability. It can form strong bonds with various substrates, leading to the formation of stable complexes. The pathways involved in its action depend on the specific application and the target molecules.
Comparison with Similar Compounds
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione can be compared with other fluorinated compounds such as:
- 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
These compounds share similar fluorinated structures but differ in their specific chemical properties and applications. The unique arrangement of fluorine atoms in this compound imparts distinct reactivity and stability, making it valuable for specialized applications.
Properties
CAS No. |
74728-97-5 |
|---|---|
Molecular Formula |
C6F10O2 |
Molecular Weight |
294.05 g/mol |
IUPAC Name |
1,1,1,4,5,5,5-heptafluoro-4-(trifluoromethyl)pentane-2,3-dione |
InChI |
InChI=1S/C6F10O2/c7-3(5(11,12)13,6(14,15)16)1(17)2(18)4(8,9)10 |
InChI Key |
BOPGPASYCOFVSI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
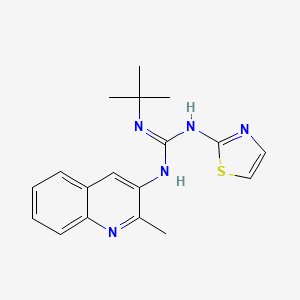
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
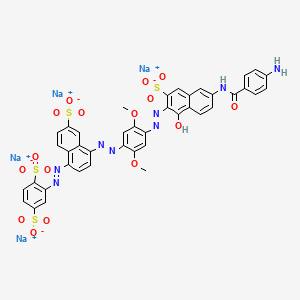
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)

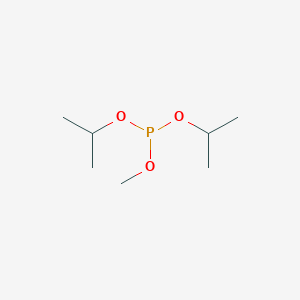
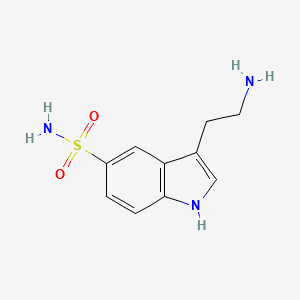
silane](/img/structure/B14456542.png)
